3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2097998-84-8
VCID: VC3147859
InChI: InChI=1S/C10H19FN2O2/c11-4-1-8-7-13(6-3-9(8)14)10(15)2-5-12/h8-9,14H,1-7,12H2
SMILES: C1CN(CC(C1O)CCF)C(=O)CCN
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol

3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one

CAS No.: 2097998-84-8

Cat. No.: VC3147859

Molecular Formula: C10H19FN2O2

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one - 2097998-84-8

Specification

CAS No. 2097998-84-8
Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
IUPAC Name 3-amino-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C10H19FN2O2/c11-4-1-8-7-13(6-3-9(8)14)10(15)2-5-12/h8-9,14H,1-7,12H2
Standard InChI Key YGHJIGLAIIQOFZ-UHFFFAOYSA-N
SMILES C1CN(CC(C1O)CCF)C(=O)CCN
Canonical SMILES C1CN(CC(C1O)CCF)C(=O)CCN

Introduction

Chemical Structure and Properties

Molecular Structure

3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one features a piperidine ring as its central scaffold with specific functional group modifications. The piperidine nitrogen (position 1) connects to a 3-aminopropan-1-one moiety, forming an amide linkage that serves as a key structural element. Position 3 of the piperidine ring contains a 2-fluoroethyl substituent, while position 4 bears a hydroxyl group, creating stereogenic centers at both positions. This structural arrangement results in potentially complex three-dimensional conformations that could impact molecular recognition events in biological systems.

The structural components create a molecule with multiple hydrogen bond donors and acceptors, establishing a foundation for diverse intermolecular interactions. The strategic positioning of the fluorine atom within the 2-fluoroethyl group may influence the electronic distribution across the molecule, potentially altering binding affinities and metabolic susceptibility compared to non-fluorinated analogs. The conformational flexibility of the piperidine ring, coupled with the rotational degrees of freedom in the 3-aminopropan-1-one side chain, creates a dynamic molecular system capable of adopting various spatial arrangements.

Table 1.1: Key Structural Components of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Structural FeatureDescriptionPotential Functional Significance
Core ScaffoldPiperidine ringCommon pharmacophore in medicinal chemistry
Position 13-aminopropan-1-one moietyAmide linkage; hydrogen bonding capability
Position 32-fluoroethyl groupMetabolic stability; electronic effects
Position 4Hydroxyl groupHydrogen bond donor/acceptor; solubility enhancement
StereochemistryPotential stereogenic centers at positions 3 and 4Critical for specific receptor interactions
Functional groupsAmine, amide, hydroxyl, fluoroalkylMultiple interaction points for binding
PropertyEstimated ValueBasis for Estimation
Molecular FormulaC10H19FN2O2Structural analysis
Molecular WeightApproximately 218.27 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar amino-piperidine derivatives
SolubilityLikely soluble in polar solvents; moderate water solubilityPresence of hydroxyl, amine, and amide groups
LogPApproximately 0.5-1.5Estimated based on structural features
pKa valuesAmine: ~9-10; Hydroxyl: ~12-14Typical values for similar functional groups
Hydrogen Bond Donors3 (NH2, OH, NH)Structural analysis
Hydrogen Bond Acceptors4 (F, OH, C=O, NH2)Structural analysis

Structural Comparison with Related Compounds

Another structurally related compound identified in the literature is [(3s,4r)-3-Amino-4-Hydroxypiperidin-1-Yl]{2-[1-(Cyclopropylmethyl)-1h-Pyrrolo[2,3-B]pyridin-2-Yl]-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl}methanone , which contains the 3-amino-4-hydroxypiperidine structural element. This compound demonstrates how the piperidine scaffold can be incorporated into more complex molecular architectures for specific biological targeting. The defined stereochemistry (3S,4R) in this related compound emphasizes the importance of three-dimensional configuration in determining biological activity within this structural class.

Table 1.3: Comparative Analysis with Structurally Related Compounds

Synthesis and Preparation Methods

StepReaction TypeKey ReagentsCritical Considerations
1Preparation of 4-hydroxypiperidine derivativeProtected 4-hydroxypiperidineProtection strategy for hydroxyl group
2Introduction of 2-fluoroethyl group2-Fluoroethyl tosylate, baseRegioselectivity; competing N-alkylation
3Preparation of protected 3-aminopropanoic acidβ-alanine, protecting group reagentsAmine protection selection
4Activation and couplingCoupling reagent (EDC/HOBt, HATU, etc.)Reaction conditions optimization
5Conversion to ketoneWeinreb amide formation, reductionSelective transformation
6DeprotectionCondition-specific reagentsOrthogonal deprotection if needed

Purification and Analytical Characterization

Purification of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one would require a multifaceted approach due to its complex functionality. Initial purification might involve conventional techniques such as column chromatography, potentially using normal-phase silica gel with carefully selected solvent systems to accommodate the compound's polarity. The presence of basic functional groups could necessitate the addition of small amounts of ammonia or triethylamine to the mobile phase to minimize tailing and improve separation efficiency.

For final purification to analytical standards, recrystallization or preparative HPLC would likely be employed. The compound's ability to form salts through the primary amine functionality could be leveraged for purification, similar to the hydrochloride salt formation observed with 3-AMINO-1-PIPERIDIN-4-YL-PROPAN-1-ONE HYDROCHLORIDE . Salt formation often improves crystallinity and stability, facilitating isolation of high-purity material.

Analytical characterization would employ multiple complementary techniques to confirm structure and purity. Nuclear magnetic resonance (NMR) spectroscopy would be particularly valuable, with 1H, 13C, and 19F NMR providing detailed structural information. The 19F NMR would be especially diagnostic for confirming the presence and environment of the fluorine atom in the 2-fluoroethyl group. Mass spectrometry, infrared spectroscopy, and elemental analysis would provide additional confirmation of structure and composition.

Table 2.2: Analytical Characterization Methods

TechniqueExpected Key FeaturesAnalytical Value
1H NMRComplex signals for piperidine ring (1.5-3.5 ppm); -CH2F (dt, ~4.5 ppm); NH2 (~1.8 ppm)Structure confirmation; stereochemistry assessment
13C NMRCarbonyl (~170 ppm); C-F coupling; carbinol carbon (~70 ppm)Carbon framework verification
19F NMRFluoroethyl signal (~-220 ppm)Confirmation of fluorine incorporation
HRMS[M+H]+ at m/z 219.1503Molecular formula confirmation
IRN-H, O-H, C=O, and C-F stretching bandsFunctional group verification
HPLCRetention time and purity profilePurity assessment; stereoisomer separation
Property/Target TypeStructural RationalePotential Therapeutic Areas
G-protein Coupled ReceptorsPiperidine scaffold; multiple binding elementsNeurological disorders; pain management
Enzyme InhibitionMultiple hydrogen bond donors/acceptorsMetabolic diseases; inflammation
Transporter InteractionsBalanced hydrophilicity/lipophilicityCNS disorders; drug delivery
Metabolic StabilityFluorine substitutionExtended pharmacological effect
Blood-Brain Barrier PenetrationLipophilic elements combined with optimal sizeNeuropsychiatric applications

Structure-Activity Relationships and Modifications

Understanding the relationship between the structure of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one and its biological activity would be essential for optimizing its properties for specific applications. Several structural elements could be systematically modified to explore structure-activity relationships (SAR) and develop more potent or selective derivatives.

The stereochemistry at positions 3 and 4 of the piperidine ring would likely significantly impact biological activity, as demonstrated by the defined stereochemistry (3S,4R) observed in related compound [(3s,4r)-3-Amino-4-Hydroxypiperidin-1-Yl]methanone derivative . Systematic preparation and evaluation of all possible stereoisomers would be crucial to identify the optimal three-dimensional arrangement for target binding. The length and composition of the 2-fluoroethyl chain could also be varied, exploring alternatives such as 2,2-difluoroethyl, 3-fluoropropyl, or other fluoroalkyl groups to optimize binding interactions and metabolic stability.

The 3-aminopropan-1-one moiety offers several positions for potential modification, including varying the chain length, incorporating additional functional groups, or replacing the primary amine with secondary or tertiary amines. Such modifications could fine-tune solubility, binding affinity, and selectivity for specific targets. The carbonyl group could also be reduced to a hydroxyl or replaced with bioisosteres to explore the importance of this functional group for activity.

Table 3.2: Potential Structural Modifications and Their Impacts

Structural ElementPossible ModificationsExpected Impact on Properties
Piperidine ringRing size variation; conformation restrictionAltered binding pocket fit; selectivity
Stereochemistry at C-3/C-4Preparation of defined stereoisomersCritical for specific target binding
2-Fluoroethyl groupChain length; degree of fluorinationMetabolic stability; lipophilicity
4-Hydroxyl groupRemoval; alkylation; bioisosteric replacementHydrogen bonding capability; solubility
Aminopropan-1-oneChain length; substitution on nitrogen; carbonyl modificationBinding affinity; selectivity; solubility

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Effective analytical methods for the detection and quantification of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one are essential for synthesis verification, purity determination, and potential pharmacokinetic studies. High-performance liquid chromatography (HPLC) would likely serve as the primary analytical technique due to the compound's polar functional groups and potential thermal sensitivity. Reversed-phase HPLC using C18 columns would be suitable, with careful consideration of mobile phase pH to control the ionization state of the compound's amino and hydroxyl groups.

For optimal chromatographic performance, buffered mobile phases would be necessary to manage peak shape and retention reproducibility. The basic nature of the primary amine might necessitate the addition of ion-pairing reagents or the use of mobile phase modifiers like triethylamine to minimize peak tailing. Gradient elution protocols would likely provide better separation from potential impurities or degradation products compared to isocratic methods, particularly when analyzing complex mixtures or biological samples.

Detection methods would depend on the application context, with UV detection at wavelengths around 210-220 nm being suitable for routine analysis due to the amide chromophore. For more sensitive detection in biological matrices or for trace analysis, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) would provide both enhanced sensitivity and structural confirmation capability. The compound's primary amine group would facilitate positive-mode electrospray ionization, typically yielding abundant [M+H]+ ions.

Table 4.1: Proposed HPLC Methods for Analysis

Method TypeColumnMobile PhaseDetectionApplication
Reversed-Phase HPLCC18, 150 x 4.6 mm, 5 μmAcetonitrile/water with 0.1% formic acidUV 210-220 nmRoutine purity analysis
HILICAmide or diol phaseAcetonitrile/ammonium acetate bufferUV and ELSDEnhanced retention of polar groups
LC-MS/MSC18, 50 x 2.1 mm, 3 μmMethanol/water with 0.1% formic acidMS/MS, MRM modeBiological sample analysis
Chiral HPLCPolysaccharide-basedHexane/alcohol mixturesUV or polarimetricStereoisomer separation

Spectroscopic Identification Methods

Spectroscopic methods would provide complementary information for the structural confirmation and characterization of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one. Nuclear magnetic resonance (NMR) spectroscopy would be particularly informative, with 1H NMR providing information about proton environments and coupling patterns, 13C NMR revealing the carbon framework, and 19F NMR specifically confirming the presence and environment of the fluorine atom.

The 1H NMR spectrum would likely show complex multiplets for the piperidine ring protons in the range of 1.5-3.5 ppm, with the 4-position proton appearing downfield due to the adjacent hydroxyl group. The 2-fluoroethyl group would display characteristic patterns, with the -CH2F protons appearing as a doublet of triplets around 4.5 ppm due to coupling with both fluorine and adjacent methylene protons. The primary amine protons would typically appear as a broad signal around 1.8 ppm, although their exact position would be dependent on solvent and concentration.

Infrared (IR) spectroscopy would confirm functional groups through characteristic absorption bands, particularly for the N-H stretching (3300-3500 cm-1), O-H stretching (3200-3600 cm-1), C=O stretching (~1650 cm-1), and C-F stretching (~1000-1100 cm-1). Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structural features, with potential diagnostic fragments resulting from cleavage at the amide bond or loss of the 2-fluoroethyl group.

Table 4.2: Key Spectroscopic Features for Structural Confirmation

TechniqueExpected Key Signals/BandsStructural Information
1H NMRPiperidine ring (1.5-3.5 ppm); -CH2F (dt, ~4.5 ppm); NH2 (~1.8 ppm)Proton environments; coupling patterns
13C NMRCarbonyl (~170 ppm); C-F (d, JC-F ~170 Hz); carbinol carbon (~70 ppm)Carbon skeleton; functional groups
19F NMRSingle fluorine signal (~-220 ppm)Fluorine environment; purity indication
IRN-H, O-H, C=O, and C-F stretching bandsFunctional group verification
MS/MS[M+H]+ (m/z 219); fragments from amide cleavageStructural confirmation; fragmentation pathway

Applications in Research and Development

Medicinal Chemistry Applications

In medicinal chemistry, 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one could serve as a valuable scaffold for developing compounds targeting various biological processes. The balanced hydrophilic-lipophilic profile, combined with multiple functional groups capable of engaging in specific interactions, positions this compound as a potential starting point for drug discovery programs. The incorporation of fluorine, a common strategy in medicinal chemistry, suggests potential applications where metabolic stability and target selectivity are critical considerations.

Neuropharmacological applications represent a particularly promising area, given the historical success of piperidine-containing compounds in targeting central nervous system receptors. The compound's structural features suggest potential for blood-brain barrier penetration, a critical consideration for CNS-targeted therapeutics. The 2-fluoroethyl group could enhance metabolic stability in the brain, potentially extending the duration of action for any CNS effects. Additionally, if radiolabeled with 18F (a positron-emitting isotope of fluorine), derivatives of this compound could potentially serve as molecular imaging probes for positron emission tomography (PET).

Beyond CNS applications, the compound's diverse functional groups could enable targeting of various enzyme systems or receptor families in peripheral tissues. The primary amine functionality provides a convenient handle for conjugation chemistry, potentially enabling the development of antibody-drug conjugates, fluorescent probes, or affinity labeling agents. This versatility makes the compound a potentially valuable addition to medicinal chemistry toolkits for diverse therapeutic areas.

Table 5.1: Potential Medicinal Chemistry Applications

ApplicationKey Structural AdvantagesDevelopment Considerations
CNS-targeted therapeuticsBalanced lipophilicity; potential BBB penetrationStereochemical optimization; metabolic stability
Enzyme inhibitorsMultiple binding elementsTarget-specific structure optimization
Receptor modulatorsThree-dimensional arrangement of functional groupsSubtype selectivity; binding affinity
PET imaging agentsPotential for 18F incorporationRadiochemical synthesis; pharmacokinetics
Probe compoundsDerivatization potential through primary amineLinker design; reporter group selection

Chemical Biology and Materials Sciences

Beyond traditional medicinal chemistry, 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one could find applications in chemical biology and materials sciences. In chemical biology, the compound could serve as a building block for the development of chemical probes designed to interrogate specific biological pathways or protein functions. The primary amine functionality provides a convenient conjugation point for reporter groups such as fluorophores, photoreactive groups, or affinity tags.

The unique combination of functional groups in this compound could also make it useful in materials science applications, particularly in the development of functional polymers or hydrogels. The hydroxyl and amine groups offer sites for crosslinking or polymerization, potentially enabling the creation of materials with controlled release properties or specific recognition capabilities. Fluorine-containing materials often exhibit enhanced thermal stability and resistance to chemical degradation, properties that could be beneficial in certain applications.

Additionally, the compound's potential ability to form supramolecular assemblies through hydrogen bonding and other non-covalent interactions could be exploited in the development of self-assembling nanomaterials or molecular recognition systems. Such applications would leverage the specific three-dimensional arrangement of functional groups to create materials with tailored properties and functions.

Table 5.2: Potential Applications in Chemical Biology and Materials Sciences

FieldApplicationRelevant Structural Features
Chemical BiologyChemical probesPrimary amine for conjugation; multiple binding elements
Chemical BiologyTarget identificationPhotoaffinity labeling through derivatization
Materials ScienceFunctional polymersPolymerizable functional groups; fluorine stability
Materials ScienceHydrogelsCrosslinking potential; hydrogen bonding capabilities
NanotechnologySelf-assembling systemsSpecific three-dimensional arrangement of functional groups

Future Research Directions

Structure-Activity Relationship Studies

Future research on 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one should prioritize comprehensive structure-activity relationship (SAR) studies to identify optimal structural configurations for specific applications. This would involve systematic modification of key structural elements and evaluation of the resulting compounds for target binding, functional activity, and physicochemical properties. Particular attention should be paid to stereochemical aspects, as the compound contains multiple stereogenic centers that could significantly impact biological activity.

A methodical exploration of the 2-fluoroethyl substituent would be valuable, investigating the effects of varying the chain length, degree of fluorination, and position of attachment. Similarly, modifications to the 4-hydroxyl group, such as removal, alkylation, or replacement with bioisosteres, would provide insights into its contribution to the compound's properties. The 3-aminopropan-1-one moiety offers multiple opportunities for modification, including varying the chain length, introducing additional functional groups, or replacing the primary amine with more complex nitrogen-containing structures.

Computational modeling, including molecular docking and molecular dynamics simulations, could provide valuable insights to guide synthesis priorities. This approach would be particularly useful for identifying potential biological targets for which the compound's structural features are well-suited. Integration of computational predictions with experimental validation would create a powerful iterative process for optimizing the compound's properties for specific applications.

Table 6.1: Prioritized Structure-Activity Relationship Studies

Structural ElementModifications to ExploreExpected Insights
StereochemistrySynthesis and evaluation of defined stereoisomersImpact on binding conformations and selectivity
2-Fluoroethyl groupChain length; position; degree of fluorinationMetabolic stability; binding pocket fit
4-Hydroxyl groupRemoval; alkylation; bioisosteric replacementContribution to binding; solubility effects
Aminopropan-1-oneChain length; nitrogen substitutionOptimal spacing for target interaction
Amide linkageReplacement with bioisosteresMetabolic stability; conformational effects

Biological Evaluation and Target Identification

Comprehensive biological evaluation of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one would be essential to understand its potential applications and guide further development. Initial screening should include broad-based assays to identify potential biological targets, followed by focused studies on the most promising activities. Approaches might include receptor binding panels, enzyme inhibition screens, and phenotypic assays in cellular systems relevant to potential therapeutic areas.

For any identified activities, mechanism of action studies would be crucial to understand how the compound's structural features contribute to its effects. This could involve competition binding studies, mutagenesis of potential target proteins, and structure-based approaches such as X-ray crystallography of compound-target complexes. Such detailed mechanistic understanding would facilitate rational optimization of the compound for specific applications.

Pharmacokinetic and toxicological evaluations would also be important components of a comprehensive biological assessment. Studies of absorption, distribution, metabolism, excretion, and toxicity (ADMET) would provide critical information about the compound's behavior in biological systems and highlight any potential safety concerns. The impact of the 2-fluoroethyl group on metabolic stability and the potential formation of reactive metabolites would be particular areas of interest for toxicological investigations.

Table 6.2: Biological Evaluation Strategy

Evaluation TypeMethodsKey Questions to Address
Target IdentificationBroad screening panels; affinity chromatographyWhat biological targets does the compound interact with?
Mechanism of ActionCompetition binding; mutagenesis; crystallographyHow does the compound interact with its targets?
PharmacokineticsIn vitro and in vivo ADME studiesHow is the compound absorbed, distributed, metabolized, and eliminated?
ToxicologyIn vitro toxicity assays; metabolite identificationDoes the compound or its metabolites pose safety concerns?
Structure-ActivityTesting of structural analogsWhich structural features are critical for activity?

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